4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a morpholino and pyridinyl group
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
For instance, the morpholino group and the pyridin-3-yl group could potentially interact with the active sites of target proteins, leading to changes in their function .
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could affect pathways related to cell growth and proliferation, given the role of egfr and her2 in these processes .
Result of Action
If the compound does indeed inhibit egfr and her2, it could potentially lead to decreased cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the sulfonamide by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine. This intermediate is then subjected to further reactions to introduce the morpholino and pyridinyl groups. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
- N-(2-morpholinoethyl)-4-methylbenzenesulfonamide
Uniqueness
4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide is unique due to the presence of both morpholino and pyridinyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and binding interactions, making it a valuable molecule for various applications.
Biological Activity
4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure incorporating a sulfonamide group attached to a benzene ring, which is further substituted with morpholino and pyridinyl groups. These structural characteristics suggest a promising profile for various biological applications, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N3O3S, with a molecular weight of approximately 357.46 g/mol. The compound's unique features include:
- Sulfonamide Group : Known for its role in antibacterial activity.
- Morpholino and Pyridinyl Substituents : These groups enhance solubility and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that the sulfonamide moiety may facilitate binding to active sites on target proteins, potentially leading to inhibition or modulation of enzymatic activity.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. The compound's structural components allow it to interact with various enzymatic pathways, making it a candidate for therapeutic applications in diseases such as cancer and metabolic disorders.
Anticancer Activity
Recent studies have shown that sulfonamide derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar capabilities.
Case Studies and Research Findings
- Antitumor Activity : A study evaluating the cytotoxic effects of sulfonamide derivatives found that certain modifications in the molecular structure led to enhanced antiproliferative effects against human cancer cell lines (e.g., A431 and HT29). The presence of electronegative groups was crucial for activity, indicating that this compound could be optimized for better efficacy in future research .
- Enzyme Binding Studies : Binding affinity studies using mass spectrometry have demonstrated that sulfonamides can covalently bind to active sites on target enzymes, such as PPARdelta. This suggests that this compound may similarly interact with key regulatory proteins involved in metabolic pathways .
Comparative Analysis
To understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Methyl-N-pyridin-2-yl-benzenesulfonamide | Sulfonamide + Pyridine | Antibacterial |
N-(2-Morpholinoethyl)-4-methylbenzenesulfonamide | Sulfonamide + Morpholine | Potential anticancer |
4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide | Sulfonamide + Halogen | PPARdelta antagonist |
Properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-15-4-6-17(7-5-15)25(22,23)20-14-18(16-3-2-8-19-13-16)21-9-11-24-12-10-21/h2-8,13,18,20H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOVAGLBWBGJMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.